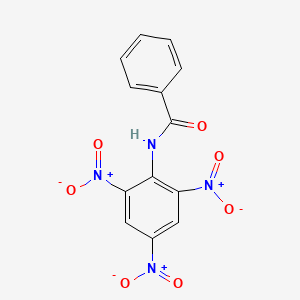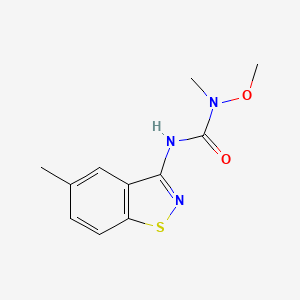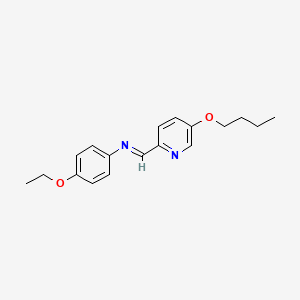
(E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a pyridine ring substituted with a butoxy group and an ethoxyphenyl group attached to the imine nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction conditions often include:
Starting Materials: 5-Butoxypyridine-2-carbaldehyde and 4-ethoxyaniline.
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Solvents: Common solvents include ethanol, methanol, or dichloromethane.
Reaction Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Reactors: For small-scale production.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes.
Modulating Receptors: Affecting signal transduction pathways.
Interacting with DNA/RNA: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-Methoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine: Similar structure with a methoxy group instead of a butoxy group.
(E)-1-(5-Butoxypyridin-2-yl)-N-(4-methoxyphenyl)methanimine: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
(E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
111216-93-4 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(5-butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C18H22N2O2/c1-3-5-12-22-18-11-8-16(20-14-18)13-19-15-6-9-17(10-7-15)21-4-2/h6-11,13-14H,3-5,12H2,1-2H3 |
InChI Key |
QTZYIJMPMICWMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)C=NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


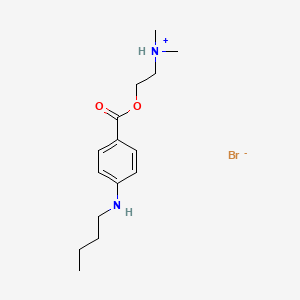
![2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14327230.png)

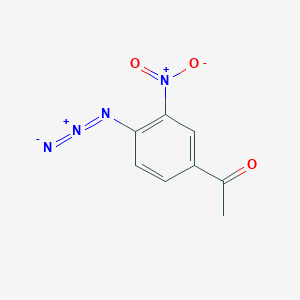
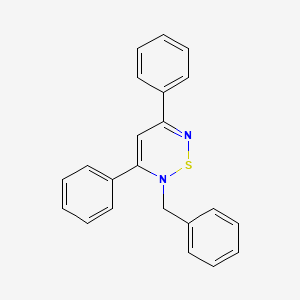

![N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea](/img/structure/B14327244.png)
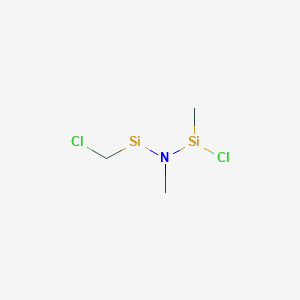


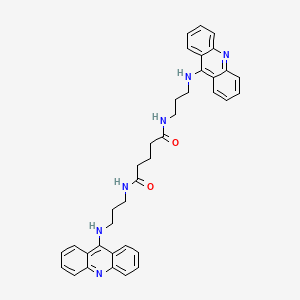
![Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14327278.png)
